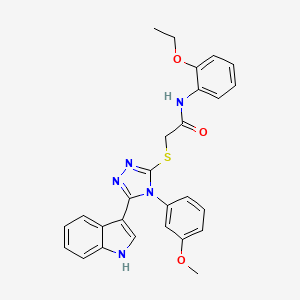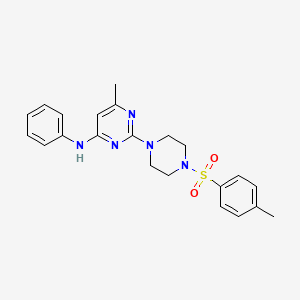![molecular formula C23H25N3O3S2 B11238726 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11238726.png)
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a quinoline core, a pyrrolidine sulfonyl group, and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts .
The pyrrolidine sulfonyl group can be introduced via sulfonylation reactions, where pyrrolidine is reacted with sulfonyl chlorides under basic conditions . The final step involves the formation of the sulfanyl linkage and the acetamide group through nucleophilic substitution reactions, where thiols and amines react with appropriate electrophiles .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and desulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドの作用機序は完全には解明されていませんが、特定の分子標的との相互作用が関与すると考えられています。 キノリンコアはDNAにインターカレーションする可能性があり、複製と転写のプロセスに影響を与えます . スルホニル基とスルファニル基は、酵素や受容体と相互作用して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物:
キノリン誘導体: クロロキンやキニーネなどの化合物は、キノリンコアを共有し、抗マラリア作用でよく知られています.
ピロリジン誘導体: ピロリジン-2,5-ジオンやプロリノールなどの化合物は、類似の構造的特徴を持ち、医薬品化学で用いられています.
ユニークさ: 2-{[4-メチル-6-(ピロリジン-1-スルホニル)キノリン-2-イル]スルファニル}-N-(4-メチルフェニル)アセトアミドは、その構造要素の組み合わせにより、他のキノリン誘導体またはピロリジン誘導体と比較して、独自の生物学的活性と化学反応性を示す可能性があります .
類似化合物との比較
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-known antimalarial properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol have similar structural features and are used in medicinal chemistry.
Uniqueness: 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to the combination of its structural elements, which may confer distinct biological activities and chemical reactivity compared to other quinoline or pyrrolidine derivatives .
特性
分子式 |
C23H25N3O3S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)24-22(27)15-30-23-13-17(2)20-14-19(9-10-21(20)25-23)31(28,29)26-11-3-4-12-26/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,24,27) |
InChIキー |
KWHJZNJTIVOVRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11238643.png)


![4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11238663.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidine](/img/structure/B11238672.png)

![N-(5-fluoro-2-methylphenyl)-3-[3-({[5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11238684.png)


![2-bromo-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B11238701.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11238719.png)


